molecular formula C25H21NO4 B1468284 (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 204317-98-6

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B1468284
M. Wt: 399.4 g/mol
InChI Key: YXSDSRVQUHNGKD-RUZDIDTESA-N
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Description

Compounds with the fluorenylmethyloxycarbonyl (Fmoc) group, such as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid , are often used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as NMR spectroscopy . The presence of the Fmoc group can often be confirmed by characteristic peaks in the NMR spectrum .


Chemical Reactions Analysis

The Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis . This allows the amino group to react with the carboxyl group of another amino acid, forming a peptide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the Fmoc group is relatively non-polar, which can affect the solubility of the compound . The compound’s properties can also be determined using various analytical techniques .

Scientific Research Applications

Enantioselective Synthesis and Dynamic Kinetic Resolution

One application of similar structures to the compound involves the enantioselective synthesis and dynamic kinetic resolution of tetrahydroisoquinoline derivatives. For example, a study described an efficient method for the synthesis of enantiopure tetrahydroisoquinoline-1-carboxylic acid derivatives, useful in the synthesis of modulators of nuclear receptors. The process utilized Candida antarctica lipase B for the dynamic kinetic resolution, achieving high enantiomeric excess and good chemical yields (Forró et al., 2016).

Fluorescent Labeling and Biomedical Analysis

Another application is in the field of fluorescent labeling and biomedical analysis. A study introduced a novel fluorophore derived from methoxyindole-acetic acid, demonstrating its utility as a fluorescent labeling reagent for carboxylic acids. This compound exhibited strong fluorescence across a wide pH range and showed high stability, making it suitable for various analytical applications in biomedical research (Hirano et al., 2004).

Coordination Compounds and Catalysis

Research has also explored the synthesis of coordination compounds based on tetrahydroisoquinoline carboxylic acids. One study described the preparation of such compounds with transition metals (Cu, Co, Fe) and their application in enantioselective catalysis. These compounds have shown promise in catalyzing chemical reactions, such as the nitroaldol and Michael additions, demonstrating the versatility of tetrahydroisoquinoline derivatives in synthetic chemistry (Jansa et al., 2007).

Synthesis of Optically Pure Compounds

The synthesis of optically pure tetrahydroisoquinoline derivatives is another significant area of application. A study detailed a practical and efficient method to obtain enantiomerically pure tetrahydroisoquinoline-1- and -3-carboxylic acids. Such compounds are valuable intermediates in the synthesis of biologically active molecules and pharmaceuticals (Kurata et al., 2015).

Metabolic Studies and Drug Development

Investigations into the metabolism of tetrahydroisoquinoline-based compounds offer insights into their pharmacokinetic profiles and potential therapeutic applications. One study identified human metabolites of a novel inhibitor targeting the heart's If channel, providing valuable information for drug development and therapeutic monitoring (Umehara et al., 2009).

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing more efficient synthesis methods, designing new protective groups, or exploring the biological activities of the synthesized peptides .

properties

CAS RN

204317-98-6

Product Name

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

(1R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C25H21NO4/c27-23(28)25(22-12-6-1-7-16(22)13-14-26-25)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,26H,13-15H2,(H,27,28)/t25-/m1/s1

InChI Key

YXSDSRVQUHNGKD-RUZDIDTESA-N

Isomeric SMILES

C1CN[C@](C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

SMILES

C1CNC(C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CNC(C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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